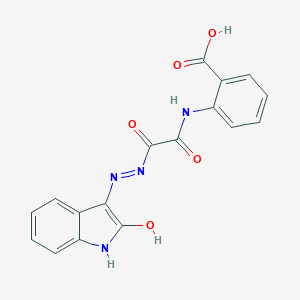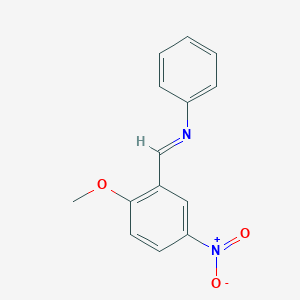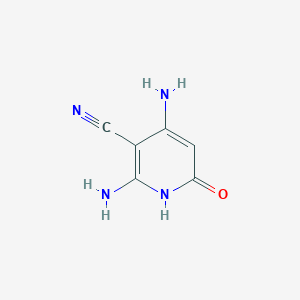
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, similar to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, involves cycloaddition reactions, nucleophilic substitutions, and other synthetic routes that allow for the introduction of various substituents on the triazole ring. For instance, the reaction between 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone has been described, showcasing the potential synthetic pathways that can be adapted to synthesize related compounds (Xu et al., 2005).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the compound's electronic and spatial configuration. X-ray crystallography and spectroscopic methods such as IR, NMR, and DFT studies provide deep insights into the molecular geometry, electronic distribution, and intermolecular interactions within these compounds. For example, the molecular geometry of 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone was optimized using DFT methods, highlighting the structural characteristics of triazole derivatives (Inkaya et al., 2013).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the substituents attached to the triazole ring. These reactions are crucial for the synthesis of a wide range of compounds with potential biological activities. The reactivity of the triazole ring, influenced by its electronic structure, allows for the introduction of various functional groups, altering the compound's chemical properties significantly.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting point, boiling point, solubility, and crystallinity, are influenced by the molecular structure and substituents present on the triazole ring. These properties are essential for determining the compound's suitability for different applications, including pharmaceuticals, agrochemicals, and material science.
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards different reagents, are determined by the electron-donating or withdrawing nature of the substituents attached to the triazole ring. Understanding these properties is crucial for designing compounds with desired reactivity and stability profiles for various applications.
- (Xu et al., 2005)
- (Inkaya et al., 2013)
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone and related compounds have been utilized in various synthetic processes. For example, these compounds have been used in the synthesis of 1,2,3-triazole derivatives through cycloaddition reactions and subsequent transformations, such as the Wilgerodt-Kindler method, leading to the formation of various acids, amines, and other heterocyclic compounds (Pokhodylo et al., 2009); (Pokhodylo et al., 2021).
Potential in Drug Discovery and Disease Treatment
- Compounds derived from 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone have shown promise in antiviral research, particularly in targeting the COVID-19 main protease, indicating potential applications in developing treatments for viral infections (Rashdan et al., 2021).
- In the field of antibacterial and antifungal research, various triazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting a role in the development of new antimicrobial agents (Holla et al., 2005).
Materials Science and Industrial Applications
- These compounds have been investigated for their potential as corrosion inhibitors, particularly in the context of protecting mild steel in corrosive environments. This suggests applications in materials science and industrial maintenance (Jawad et al., 2020).
Safety And Hazards
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone should be handled with care. It is essential to follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBPRJENODVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |
CAS RN |
106535-28-8 | |
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)









![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)